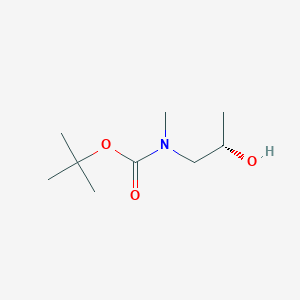

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

描述

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a chemical compound with the molecular formula C9H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, hydroxypropyl group, and methylcarbamate moiety, which contribute to its unique chemical properties.

属性

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKPIPQWREQCV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chiral Amine Alkylation and Carbamate Protection

The enantioselective synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate begins with the preparation of the chiral amine precursor, (S)-2-hydroxypropyl methylamine. This intermediate is synthesized via the nucleophilic ring-opening of (S)-propylene oxide with methylamine under controlled conditions. The reaction proceeds via an SN2 mechanism, where methylamine attacks the less sterically hindered carbon of the epoxide, yielding the desired (S)-configured amine.

Reaction Optimization

Key parameters for maximizing yield and enantiomeric excess include:

- Temperature : 0–10°C to minimize racemization.

- Solvent : Anhydrous tetrahydrofuran (THF) or ethyl acetate.

- Molar ratios : Methylamine to epoxide (1.2:1) to ensure complete conversion.

Post-synthesis, the amine is protected using tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as sodium bicarbonate. This step achieves near-quantitative yields when conducted in dichloromethane at 25°C.

Table 1: Chiral Amine Alkylation Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Epoxide | (S)-Propylene oxide | |

| Amine | Methylamine | |

| Solvent | THF | |

| Temperature | 0–10°C | |

| Reaction Time | 12–24 h | |

| Yield | 85–90% |

Phase-Transfer-Catalyzed Methylation of Primary Carbamate

An alternative route involves the alkylation of tert-butyl (2-hydroxypropyl)carbamate (CAS 95656-86-3) using methyl sulfate under phase-transfer conditions. This method leverages the reactivity of the carbamate’s nitrogen, which is deprotonated in the presence of potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Mechanistic Insights

The reaction proceeds via the formation of a quaternary ammonium intermediate, which facilitates the transfer of the methyl group from methyl sulfate to the carbamate nitrogen. Key advantages include:

- High regioselectivity : Exclusive methylation at the nitrogen.

- Scalability : Demonstrated in kilogram-scale batches.

Table 2: Phase-Transfer Alkylation Conditions

化学反应分析

Types of Reactions

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxypropyl group .

科学研究应用

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

作用机制

The mechanism of action of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the methylcarbamate moiety can interact with active sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the hydroxypropyl group.

tert-Butyl carbamate: Lacks both the hydroxypropyl and methyl groups.

N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of a hydroxypropyl group.

Uniqueness

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is unique due to the presence of both the hydroxypropyl and methylcarbamate groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

生物活性

The compound features a tert-butyl group attached to a hydroxypropyl moiety, which is further substituted with a methyl group. Its physical properties include:

- Density : Approximately 1.0 g/cm³

- Boiling Point : Around 276.4 °C at 760 mmHg

Currently, no comprehensive studies have elucidated the mechanism of action of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate in biological systems. This lack of information suggests a need for further research to explore its interactions at the molecular level.

Potential Biological Applications

While specific biological activities remain largely uncharacterized, the compound's structural features indicate potential roles in various applications:

- Chiral Auxiliary in Organic Synthesis : Its chirality may enhance the efficiency of asymmetric synthesis processes.

- Pharmaceutical Chemistry : Given its structural similarities to other bioactive compounds, it could be explored for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | Lacks methyl substitution; shorter carbon chain |

| N-Boc-1-amino-2-propanol | C₈H₁₉NO₃ | Contains a Boc protecting group; different reactivity |

| (+/-)-1-(N-tert-butoxycarbonylamino)propan-2-ol | C₉H₁₉NO₃ | Racemic mixture; lacks chirality |

This compound stands out due to its specific chirality and functional groups, which may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

- In Vitro Studies : Although specific studies on this compound are scarce, related compounds such as M4 have demonstrated protective effects against neurotoxicity induced by amyloid beta peptides in astrocytes. M4 was shown to inhibit β-secretase and acetylcholinesterase activities, suggesting that similar mechanisms could be explored for this compound .

- Potential for Drug Development : The compound's structure may allow it to interact with biological targets involved in various diseases, including neurodegenerative disorders. The exploration of its pharmacokinetics and bioavailability is essential for assessing its therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The compound can be synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine under alkaline conditions (e.g., triethylamine) in inert atmospheres to prevent side reactions. Stereoselectivity is achieved by starting with enantiomerically pure precursors, such as (S)-1-amino-2-propanol, and maintaining low temperatures (0–5°C) to minimize racemization . For example, analogous syntheses involve protecting amines with tert-butyl carbamates in multi-step protocols, where pH control and solvent polarity (e.g., dichloromethane or THF) critically influence yield and purity .

Q. What analytical techniques are optimal for confirming the enantiomeric purity of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric resolution. Polarimetry can supplement this, but its utility depends on the compound’s specific optical rotation. Mass spectrometry (HRMS) and H/C NMR should be used to confirm structural integrity, with H NMR peaks for the tert-butyl group (~1.4 ppm) and hydroxypropyl moiety (~3.5–4.0 ppm) serving as key markers .

Q. What safety precautions are essential during handling due to its GHS hazards?

Methodological Answer: The compound is classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Researchers must:

- Use nitrile gloves and chemically resistant suits to prevent dermal exposure.

- Employ fume hoods or local exhaust ventilation to avoid inhalation of aerosols.

- Store in airtight containers at 2–8°C, away from oxidizing agents, to maintain stability .

Respiratory protection (e.g., P95 masks) is advised for prolonged exposure .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?

Methodological Answer: Discrepancies arise due to polymorphic forms or impurities. To resolve these:

- Perform differential scanning calorimetry (DSC) to determine melting points and identify polymorphs.

- Use dynamic vapor sorption (DVS) to assess hygroscopicity, which affects solubility.

- Cross-validate solubility in solvents (e.g., DMSO, ethanol) via gravimetric analysis under controlled humidity . If data is absent (e.g., logP), use computational tools like MarvinSketch or EPI Suite for estimation .

Q. How can racemization risks be mitigated during storage or reactions?

Methodological Answer: Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

- Storing the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Avoiding polar aprotic solvents (e.g., DMF) in reactions; instead, use dichloromethane with mild bases (e.g., NaHCO).

- Monitoring enantiopurity post-synthesis via chiral HPLC at each synthetic step .

Q. What strategies resolve contradictory toxicity data between in vitro and in vivo studies?

Methodological Answer: Contradictions may stem from metabolic differences or assay sensitivity. Researchers should:

- Conduct Ames tests for mutagenicity and in vitro micronucleus assays to compare with in vivo rodent studies.

- Use human liver microsome assays to assess metabolic stability and identify toxic metabolites.

- Cross-reference with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to infer toxicity pathways .

Q. How can reaction yields be optimized in large-scale syntheses?

Methodological Answer: Optimization requires:

- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress.

- DoE (Design of Experiments): Vary parameters (temperature, stoichiometry) to identify optimal conditions.

- Workup: Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography for purification. For industrial scale, switch to continuous flow reactors to enhance reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting stability data under varying pH conditions?

Methodological Answer: Stability studies show the compound degrades in strong acids/bases but remains stable at neutral pH. To reconcile conflicting reports:

Q. Why do ecotoxicological data gaps persist, and how can they be addressed?

Methodological Answer: Data gaps (e.g., biodegradability, aquatic toxicity) exist due to limited regulatory requirements for research chemicals. Researchers should:

- Perform OECD 301F biodegradation tests.

- Use Daphnia magna acute toxicity assays (OECD 202) to estimate EC values.

- Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。